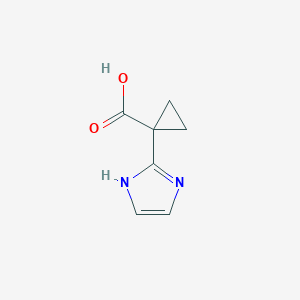

1-(1H-imidazol-2-yl)cyclopropane-1-carboxylic acid

Description

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

1-(1H-imidazol-2-yl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C7H8N2O2/c10-6(11)7(1-2-7)5-8-3-4-9-5/h3-4H,1-2H2,(H,8,9)(H,10,11) |

InChI Key |

XLQUKEKVDODHGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=NC=CN2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1H-imidazol-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole derivatives with cyclopropane carboxylic acid precursors . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation, primarily targeting the carboxylic acid group or imidazole ring. Common reagents include:

-

Potassium permanganate (KMnO₄) : Oxidizes the carboxylic acid group, potentially modifying its reactivity.

-

Thionyl chloride (SOCl₂) : Converts carboxylic acids to acid chlorides, as observed in related cyclopropane derivatives .

Reduction Reactions

Reduction typically targets the carboxylic acid group or other functional groups:

-

Sodium borohydride (NaBH₄) : Reduces carboxylic acids to primary alcohols, though specific conditions for this compound are not detailed.

-

Lithium aluminum hydride (LiAlH₄) : May reduce esters or amides to alcohols, as observed in related imidazole derivatives .

Substitution Reactions

The imidazole ring and cyclopropane moiety enable substitution reactions:

Hydrolysis and Functional Group Transformations

-

Ester hydrolysis : Acidic derivatives are obtained by hydrolyzing ester precursors (e.g., ethyl esters) under basic conditions .

-

Amide hydrolysis : The carboxylic acid group may undergo hydrolysis to form amides or other derivatives, depending on reaction conditions.

Mechanistic Insights

The compound’s interactions with biological targets (e.g., enzymes) are mediated by its structural motifs:

Scientific Research Applications

1-(1H-imidazol-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Cyclopropane Carboxylic Acid Derivatives

Cyclopropane carboxylic acids are studied for their unique ring strain and bioactivity. Key comparisons include:

Notes:

- The molecular formula for this compound in (C8H5F3O2) suggests fluorinated substituents, possibly indicating a mislabeling or derivative. The non-fluorinated version would have the formula C7H8N2O2 (MW 168.16).

- Substituents significantly influence properties:

Imidazole-Containing Carboxylic Acids

Imidazole derivatives are known for metal coordination and hydrogen-bonding capabilities:

Key Observations :

Substituent Effects on Physicochemical Properties

- LogP and Solubility: 1-(Boc-Amino)cyclopropanecarboxylic acid (logP = 1.2) is more lipophilic than the unsubstituted cyclopropane carboxylic acid (logP = 0.3) . Fluorinated derivatives (e.g., ) exhibit lower solubility in water (<1 mg/mL) due to increased hydrophobicity .

Hydrogen-Bonding Capacity :

- Imidazole N-H and carboxylic acid groups enable strong hydrogen bonding (TPSA ~80–100 Ų), enhancing interactions with biological targets .

Biological Activity

1-(1H-imidazol-2-yl)cyclopropane-1-carboxylic acid (ICA) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The imidazole moiety is known for its ability to interact with various biological targets, while the cyclopropane structure contributes to the compound's rigidity and specificity in binding. This article explores the biological activity of ICA, its mechanisms of action, and relevant research findings.

The biological activity of ICA is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzymatic activity and receptor interactions. The cyclopropane ring enhances binding affinity due to its rigid structure, which can stabilize interactions with target biomolecules.

Biological Activities

Research has demonstrated that ICA exhibits a range of biological activities:

- Antibacterial Activity : ICA derivatives have shown potent antibacterial effects, particularly against Gram-negative bacteria. For instance, structure-activity relationship (SAR) studies indicated that certain derivatives effectively inhibited metallo-beta-lactamases (MBLs), reversing carbapenem resistance in strains like Escherichia coli and Pseudomonas aeruginosa .

- Enzyme Inhibition : ICA has been identified as a promising inhibitor of various enzymes, including those involved in metabolic pathways. Its ability to modulate enzyme activity is crucial for developing therapeutic agents targeting specific diseases .

- Potential Anticancer Properties : Preliminary studies suggest that ICA may possess anticancer properties, although further investigation is necessary to elucidate its effectiveness against different cancer cell lines .

Case Studies

Several case studies highlight the efficacy of ICA and its derivatives:

- Inhibition of Metallo-beta-lactamases : A study reported that an optimized derivative of ICA displayed potent synergistic antibacterial activity with meropenem against engineered E. coli strains. This compound demonstrated the ability to penetrate bacterial membranes and reverse antibiotic resistance mechanisms .

- Anticancer Activity : Another study evaluated various imidazole-containing compounds for their anticancer potential. Some derivatives exhibited significant growth inhibition in cancer xenografts, suggesting that structural modifications could enhance their therapeutic efficacy .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended safety protocols for handling 1-(1H-imidazol-2-yl)cyclopropane-1-carboxylic acid in laboratory settings?

- Methodological Answer : When handling this compound, adhere to OSHA HCS standards for skin, eye, and respiratory protection. Use PPE (gloves, lab coats, goggles) and work in a well-ventilated fume hood. Avoid dust inhalation by using closed systems or local exhaust ventilation. In case of skin contact, wash immediately with water for 15 minutes; for eye exposure, rinse with water for 20 minutes and seek medical attention. Store in a cool, dry area away from incompatible materials like strong oxidizers. Dispose of waste via approved chemical waste programs .

Q. What synthetic routes are typically used to prepare this compound?

- Methodological Answer : A common approach involves cyclopropanation of imidazole precursors. For example:

- Cyclopropane ring formation : React imidazole derivatives with diazo compounds (e.g., diazomethane) under catalytic conditions (e.g., transition metals).

- Carboxylic acid introduction : Hydrolyze ester-protected intermediates using NaOH or H₂SO₄ under reflux.

- Heterocyclic coupling : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the imidazole ring to the cyclopropane core.

Optimize yields by controlling reaction time (3–5 hours) and temperature (80–100°C) in solvents like acetic acid or DMF .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Identify the carboxylic acid C=O stretch (~1707 cm⁻¹) and imidazole C-N/C=C stretches (1484–1015 cm⁻¹) .

- ¹H-NMR : Look for cyclopropane ring protons (δ 1.0–2.0 ppm) and imidazole aromatic protons (δ 7.2–7.6 ppm). Coupling patterns can confirm cyclopropane geometry .

- Mass Spectrometry : Verify molecular weight (e.g., m/z 154.13 for the parent ion) and fragmentation patterns to rule out impurities .

Advanced Research Questions

Q. How can catalytic methods improve the yield of this compound?

- Methodological Answer :

- Catalyst selection : Zinc salts (e.g., ZnCl₂) enhance cyclopropanation efficiency by stabilizing reactive intermediates. For example, sodium azide with nitriles in the presence of Zn²⁺ achieves >80% yield in tetrazole-cyclopropane synthesis .

- Microwave-assisted synthesis : Reduces reaction time (from 24 hours to 1–2 hours) and improves regioselectivity. Use controlled power settings (100–200 W) and solvent systems like ethanol/water .

- Flow chemistry : Continuous flow reactors minimize side reactions (e.g., ring-opening) by precise temperature and pressure control .

Q. How can researchers resolve contradictions in reported biological activities of imidazole-cyclopropane derivatives?

- Methodological Answer :

- Dose-response assays : Perform IC₅₀ studies across multiple cell lines to validate antimicrobial or anti-inflammatory claims. For example, compare activity against Leishmania parasites at varying concentrations (1–100 µM) .

- Structural analogs : Synthesize derivatives (e.g., substituting cyclopropane with cyclohexane) to isolate the role of ring strain in bioactivity. Use X-ray crystallography (as in Acta Cryst. reports) to correlate structure with function .

- Computational modeling : Apply DFT calculations to predict electron-withdrawing effects of the cyclopropane ring on imidazole’s π-π stacking interactions with target proteins .

Q. What role does the cyclopropane ring play in modulating the compound’s electronic properties for drug design?

- Methodological Answer :

- Steric effects : The rigid cyclopropane ring restricts conformational flexibility, enhancing binding specificity to enzyme active sites (e.g., COX-2 inhibition in anti-inflammatory studies) .

- Electronic effects : Cyclopropane’s ring strain increases electron density on the adjacent carboxylic acid, improving hydrogen-bonding interactions with biological targets. Measure via Hammett σ constants or cyclic voltammetry .

- Metabolic stability : Compare in vitro microsomal stability of cyclopropane vs. non-cyclopropane analogs to assess resistance to oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.